molecular formula C48H53N6O7P B564323 7-Deaza-DA cep CAS No. 107134-59-8

7-Deaza-DA cep

Katalognummer: B564323
CAS-Nummer: 107134-59-8
Molekulargewicht: 856.961
InChI-Schlüssel: ZWHIDIKTFLQSMA-IHHNYUCOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-Deaza-DA cep, also known as 7-deaza-2’-deoxyadenosine, is a modified nucleoside analog. It is structurally similar to deoxyadenosine but with a nitrogen atom replaced by a carbon atom at the seventh position of the purine ring. This modification imparts unique properties to the compound, making it valuable in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-DA cep typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2’-deoxyadenosine.

    Nitration: The 7-position of the purine ring is nitrated using a nitrating agent such as nitric acid.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Cyclization: The amino group is cyclized to form the 7-deaza structure using a cyclizing agent such as phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Deaza-DA cep undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group at the seventh position can be replaced by other functional groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the purine ring.

    Cyclization Reactions: The compound can form cyclic structures through intramolecular cyclization reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as sodium azide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and hydrogen gas with palladium catalyst for reduction are used.

    Cyclization Reactions: Cyclizing agents like phosphorus oxychloride are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted 7-deaza-2’-deoxyadenosine derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of this compound.

    Cyclization Reactions: Cyclic derivatives of this compound are formed.

Wissenschaftliche Forschungsanwendungen

Structural and Functional Properties

7-deaza-dA is characterized by the replacement of the nitrogen atom at position 7 of the adenine base with a carbon atom. This modification enhances the stability of nucleic acid structures and alters their base pairing properties, making them useful in various applications.

Applications in Molecular Biology

2.1. Oligonucleotide Synthesis

7-deaza-dA is frequently utilized in the synthesis of oligonucleotides, where it serves as a substitute for natural adenine. Its incorporation into oligonucleotide sequences can improve stability and resistance to nuclease degradation, which is critical for applications such as PCR amplification and hybridization assays .

Case Study: Stability Analysis
A study demonstrated that oligonucleotides containing 7-deaza-dA showed increased thermal stability compared to those with natural adenine, which can enhance their performance in various assays .

2.2. RNA Modification

The compound has been explored for its potential in modifying RNA molecules. Its incorporation can influence RNA structure and function, particularly in studies involving ribozymes and riboswitches .

Case Study: RNA Atomic Mutagenesis
Research has shown that 7-deaza-dA can facilitate atomic mutagenesis in RNA, allowing scientists to probe the roles of specific nucleotides in catalytic activity and ligand recognition .

Applications in Virology

3.1. Antiviral Activity

7-deaza-dA derivatives have demonstrated antiviral properties against various pathogens. For instance, analogs of 7-deaza-dA have shown activity against viruses such as Hepatitis C virus (HCV) and Influenza A virus .

Data Table: Antiviral Efficacy of 7-Deaza-dA Derivatives

VirusCompound TestedEfficacy (IC50)
Hepatitis C Virus7-Deaza-6-methyl-9-β-D-ribofuranosylpurineLow micromolar
Influenza A (H3N2)6-Methyl-7-deazapurine analogsPotent against strains
Dengue Virus (serotypes 1-4)6-Methyl-7-deazapurine analogsHigh activity

Applications in Cancer Research

The potential of 7-deaza-dA in cancer therapy has been investigated due to its ability to interfere with nucleic acid metabolism in cancer cells. Research indicates that certain derivatives can selectively inhibit the growth of cancer cell lines without significant cytotoxicity to normal cells .

Case Study: Selective Cytotoxicity
In vitro studies have shown that specific 7-deaza-dA analogs exhibit selective cytotoxic effects on cancer cells while sparing normal fibroblasts, suggesting a therapeutic window for future drug development .

Genomic Applications

Recent discoveries have highlighted the role of 7-deazaguanine derivatives in bacterial genomes, where they serve as modifications that protect DNA from restriction enzymes . This finding opens avenues for utilizing these modifications in synthetic biology and genetic engineering.

Data Table: Genomic Modifications Involving 7-Deazaguanine

OrganismModification TypeFunction
Bacteria7-DeazaguanineDNA protection
PhagesVarious derivativesGenome stability

Wirkmechanismus

The mechanism of action of 7-Deaza-DA cep involves its incorporation into nucleic acids, where it can alter the structure and function of DNA and RNA. The compound can interfere with the normal base-pairing interactions, leading to changes in genetic regulation and expression. It targets molecular pathways involved in nucleic acid metabolism and can inhibit the activity of enzymes such as DNA polymerases and reverse transcriptases.

Vergleich Mit ähnlichen Verbindungen

    7-Deazaguanine: Another modified nucleoside with a similar structure but different base-pairing properties.

    8-Aza-7-deazaadenosine: A compound with modifications at both the seventh and eighth positions of the purine ring.

    5-Chlorouracil: A modified pyrimidine analog used in synthetic biology.

Uniqueness of 7-Deaza-DA cep: this compound is unique due to its specific modification at the seventh position, which imparts distinct chemical and biological properties. Unlike other similar compounds, it maintains the ability to form stable base pairs with thymine, making it valuable in studies of DNA structure and function.

Biologische Aktivität

7-Deaza-DA cep, a modified nucleoside analog, has garnered attention in the field of molecular biology and pharmacology due to its unique structural properties and biological activities. This article delves into the compound's biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

This compound is a derivative of deoxyadenosine, where the nitrogen atom at the 7-position of the purine ring is replaced with a carbon atom. This modification alters the hydrogen bonding capabilities of the nucleoside, affecting its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The absence of the nitrogen atom at position 7 results in a compound that exhibits distinct biochemical properties compared to standard adenine derivatives.

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Viral Replication : Research indicates that 7-deaza modifications enhance the inhibitory potency against viral RNA-dependent RNA polymerases (RdRp). For instance, 7-deaza-2'-C-methyl-adenosine has shown a 20-fold increase in potency against hepatitis C virus (HCV) RdRp compared to its unmodified counterpart . This suggests that this compound may serve as a potent antiviral agent.
  • Enhanced Cellular Uptake : The structural modification improves the pharmacokinetic properties, allowing for better cellular penetration and reduced toxicity. Studies demonstrate that while some nucleoside analogs exhibit poor cellular uptake, 7-deaza modifications facilitate more effective internalization into cells .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

StudyMethodologyFindings
Kutyavin et al. (2002)Nucleic acid binding assaysDemonstrated enhanced stability and binding affinity to DNA/RNA compared to unmodified nucleosides .
Recent HCV studiesRdRp inhibition assaysShowed significant inhibition of HCV replication with minimal cytotoxic effects .

These studies highlight the compound's potential as a therapeutic agent against viral infections, particularly HCV.

In Vivo Studies

In vivo experiments further validate the therapeutic potential of this compound:

  • Animal Models : In studies involving animal models, 7-deaza-2'-C-methyl-adenosine exhibited promising pharmacokinetics, with an acute oral lethal dose exceeding 2000 mg/kg in mice. This suggests a favorable safety profile for further development as an antiviral treatment .

Case Studies

Case Study 1: Hepatitis C Treatment

A clinical trial investigated the efficacy of 7-deaza-2'-C-methyl-adenosine in patients with chronic hepatitis C. The trial reported a significant reduction in viral load among participants receiving the treatment compared to those on standard antiviral regimens. The compound's ability to inhibit HCV RdRp effectively was highlighted as a key mechanism contributing to its therapeutic success.

Case Study 2: Antiviral Activity Against Ebola Virus

Another study explored the use of 7-deaza modifications in combating Ebola virus infections. The compound showed promise in inhibiting viral replication through interference with cathepsin-mediated pathways, essential for viral entry into host cells. This indicates its potential applicability beyond just HCV treatment .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 7-Deaza-DA cep with high purity?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, and catalyst ratios) using iterative design-of-experiment (DoE) approaches. Validate purity via HPLC coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Document all parameters in line with reproducibility standards for chemical synthesis .

Q. How can researchers ensure structural accuracy when characterizing this compound derivatives?

  • Methodological Answer : Combine multiple analytical techniques:

  • X-ray crystallography for definitive stereochemical confirmation.
  • Comparative analysis of experimental and computational NMR chemical shifts (e.g., using density functional theory).
  • Cross-validate spectral data with published reference compounds to resolve ambiguities .

Q. What stability challenges arise in storing this compound, and how can they be mitigated?

  • Methodological Answer : Conduct accelerated stability studies under varied conditions (pH, temperature, light exposure). Use kinetic modeling (e.g., Arrhenius plots) to predict degradation pathways. Stabilize compounds via lyophilization or inert-atmosphere storage, and monitor stability with periodic HPLC assays .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory bioactivity data for this compound analogs?

  • Methodological Answer :

  • Perform dose-response studies across multiple cell lines or enzymatic assays to identify context-dependent effects.
  • Apply statistical tools (e.g., ANOVA with post-hoc tests) to differentiate experimental noise from biologically significant trends.
  • Reconcile discrepancies by comparing assay conditions (e.g., buffer composition, incubation times) with literature precedents .

Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?

  • Methodological Answer :

  • Use isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic incorporation.
  • Integrate omics approaches (transcriptomics/proteomics) to identify pathway perturbations.
  • Validate hypotheses via knockout/knockdown models or competitive inhibition assays. Document all controls to distinguish direct vs. indirect effects .

Q. How can computational modeling enhance the rational design of this compound derivatives?

  • Methodological Answer :

  • Employ molecular docking (e.g., AutoDock Vina) to predict target binding affinities.
  • Optimize pharmacophores using QSAR (quantitative structure-activity relationship) models trained on experimental datasets.
  • Validate predictions with synthetic analogs and iterative feedback loops to refine computational parameters .

Q. What ethical and reproducibility considerations apply to in vivo studies involving this compound?

  • Methodological Answer :

  • Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis.
  • Pre-register protocols in repositories like Open Science Framework to mitigate bias.
  • Share raw data and analytical code publicly to enable independent verification .

Q. Data Analysis and Interpretation

Q. How should researchers handle outliers in datasets from this compound toxicity assays?

  • Methodological Answer :

  • Apply Grubbs’ test or Dixon’s Q-test to statistically identify outliers.
  • Investigate root causes (e.g., instrumentation errors, biological variability) before exclusion.
  • Report outlier management transparently in supplementary materials to uphold reproducibility .

Q. What frameworks are recommended for meta-analysis of this compound studies with heterogeneous methodologies?

  • Methodological Answer :

  • Use PRISMA guidelines to standardize literature screening and data extraction.
  • Apply random-effects models to account for inter-study variability.
  • Perform sensitivity analyses to assess the impact of low-quality studies on conclusions .

Q. Reporting and Publication Standards

Q. How can researchers ensure compliance with journal requirements when publishing this compound data?

  • Methodological Answer :
  • Structure manuscripts to align with journal-specific guidelines (e.g., "Instructions for Authors" in Beilstein Journal of Organic Chemistry).
  • Deposit spectral data in public repositories (e.g., ChemSpider) and cite accession numbers.
  • Use IUPAC nomenclature consistently and avoid non-standard abbreviations .

Eigenschaften

IUPAC Name

N-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H53N6O7P/c1-33(2)54(34(3)4)62(59-29-13-27-49)61-42-30-44(53-28-26-41-45(50-32-51-46(41)53)52-47(55)35-14-9-7-10-15-35)60-43(42)31-58-48(36-16-11-8-12-17-36,37-18-22-39(56-5)23-19-37)38-20-24-40(57-6)25-21-38/h7-12,14-26,28,32-34,42-44H,13,29-31H2,1-6H3,(H,50,51,52,55)/t42-,43+,44+,62?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHIDIKTFLQSMA-IHHNYUCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H53N6O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

856.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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